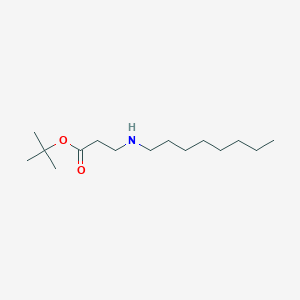

tert-Butyl 3-(octylamino)propanoate

Description

tert-Butyl 3-(octylamino)propanoate is a branched ester derivative featuring a tert-butyl group at the ester position and an octylamino (C₈H₁₇NH-) substituent at the 3-position of the propanoate backbone. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long hydrocarbon chain of the octyl group and steric protection from the tert-butyl moiety.

Properties

IUPAC Name |

tert-butyl 3-(octylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-5-6-7-8-9-10-12-16-13-11-14(17)18-15(2,3)4/h16H,5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCMOBBMEPPNJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(octylamino)propanoate typically involves the reaction of tert-butyl acrylate with octylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Tert-Butyl 3-(octylamino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Polymer Stabilization

One of the primary applications of tert-butyl 3-(octylamino)propanoate is as an antioxidant and stabilizer for polymers. Its ability to inhibit oxidative degradation makes it valuable in enhancing the longevity and performance of various synthetic materials.

Case Study: Polyvinyl Chloride (PVC) Stabilization

- Researchers have demonstrated that incorporating this compound into PVC formulations significantly improves thermal stability and resistance to oxidative degradation. This application is crucial for extending the lifespan of PVC products used in construction and consumer goods .

| Polymer Type | Stabilizer Used | Effect on Stability |

|---|---|---|

| Polyvinyl Chloride | This compound | Enhanced thermal stability |

| Polyethylene | Mixture of phenolic antioxidants | Reduced oxidation rates |

Pharmaceutical Applications

In the pharmaceutical industry, this compound can serve as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

- A study highlighted the use of this compound as a precursor in synthesizing novel anticancer compounds. The compound's amino group facilitates further reactions, enabling the attachment of various functional groups that enhance biological activity .

Chemical Synthesis

The compound is also utilized in organic synthesis as a reagent or catalyst due to its reactivity. It can participate in various chemical reactions, including esterification and amination processes.

Case Study: Esterification Reactions

- In laboratory settings, this compound has been employed to synthesize esters from carboxylic acids and alcohols, demonstrating its versatility as a building block in organic chemistry .

Summary of Findings

The applications of this compound span multiple domains, primarily focusing on polymer stabilization, pharmaceutical synthesis, and organic reactions. Its effectiveness as an antioxidant in polymers is particularly noteworthy, providing enhanced durability against environmental factors.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(octylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural distinctions and functional group impacts among tert-Butyl 3-(octylamino)propanoate and its analogs:

*Molecular weights are derived from evidence or estimated based on structural formulas.

Key Observations :

- Lipophilicity: The octylamino group in the target compound likely enhances lipid solubility compared to PEG-based analogs (e.g., ), which prioritize aqueous compatibility.

- Reactivity : The azide group in enables click chemistry applications, while the amine in the target compound may facilitate nucleophilic substitutions or salt formation.

- Stability : The tert-butyl ester in all analogs provides steric protection against hydrolysis, though the hydrochloride salt in may alter solubility and ionic stability.

Physicochemical Properties

Biological Activity

tert-Butyl 3-(octylamino)propanoate is a compound that has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a propanoate structure with an octylamino side chain. This configuration contributes to its lipophilicity, which can influence its absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant capabilities, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Cellular Mechanisms : It may interact with cellular pathways involved in inflammation and apoptosis.

Antioxidant Activity

Studies on related compounds indicate that the tert-butyl group enhances the antioxidant properties of phenolic compounds. For instance, derivatives of tert-butyl phenols have shown efficacy in reducing oxidative stress in neuronal cells and protecting against oxidative damage in various tissues .

Case Studies

- Neuroprotective Effects : A study on related tert-butyl phenolic antioxidants showed neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells. This indicates that compounds with a similar structure may also offer protective benefits in neurodegenerative conditions .

- Inflammation Modulation : Tert-butyl hydroquinone, another related compound, has been shown to mitigate inflammation and improve outcomes in models of oxidative stress-related diseases . This suggests that this compound could have similar effects.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.